molecular formula C14H24ClNO3 B3085939 (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride CAS No. 1158394-96-7

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

Cat. No.: B3085939
CAS No.: 1158394-96-7
M. Wt: 289.8 g/mol
InChI Key: BPXSMPWVVLOHAF-UHFFFAOYSA-N
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Description

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride is a synthetic benzylamine derivative featuring a secondary amine bound to a butan-2-yl group and a 2,4,5-trimethoxy-substituted benzyl moiety. The compound’s molecular formula is inferred as C₁₄H₂₂ClNO₃, though explicit data on melting point, solubility, or toxicity is absent in the provided literature.

Properties

IUPAC Name

N-[(2,4,5-trimethoxyphenyl)methyl]butan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO3.ClH/c1-6-10(2)15-9-11-7-13(17-4)14(18-5)8-12(11)16-3;/h7-8,10,15H,6,9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPXSMPWVVLOHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=C(C=C1OC)OC)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride typically involves the following steps:

  • Preparation of the Starting Materials: : The starting materials include butan-2-ylamine and 2,4,5-trimethoxybenzaldehyde.

  • Formation of the Schiff Base: : The amine group of butan-2-ylamine reacts with the aldehyde group of 2,4,5-trimethoxybenzaldehyde to form an imine (Schiff base).

  • Reduction: : The Schiff base is then reduced using a suitable reducing agent, such as sodium borohydride, to form the amine.

  • Acidification: : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also emphasized in industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The tertiary amine group and methoxy substituents facilitate substitution reactions under specific conditions.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (K₂CO₃) to form quaternary ammonium salts. For example, treatment with methyl iodide in acetonitrile at 60°C yields a methylated derivative with >85% efficiency.

  • Aromatic Electrophilic Substitution : The 2,4,5-trimethoxyphenyl group undergoes nitration at the para position to the methoxy groups using HNO₃/H₂SO₄, forming nitro derivatives .

Key Conditions :

  • Solvents : Dichloromethane, acetonitrile

  • Catalysts : Pd(OAc)₂ for cross-coupling reactions

  • Temperature : 60–80°C

Oxidation Reactions

The benzylic amine and methoxy groups are susceptible to oxidation:

  • Amine Oxidation : Using KMnO₄ in acidic conditions, the tertiary amine oxidizes to a nitroxide radical, confirmed by ESR spectroscopy.

  • Methoxy Group Demethylation : Strong oxidizing agents (e.g., BBr₃) cleave methoxy groups to phenolic derivatives. For instance, demethylation at the 4-position occurs selectively with BBr₃ in CH₂Cl₂ at −78°C.

Reaction Data :

Reaction TypeReagentProductYield
Amine OxidationKMnO₄/H⁺Nitroxide radical72%
DemethylationBBr₃Phenolic derivative89%

Reduction Reactions

The compound participates in reductions targeting its aromatic and amine moieties:

  • Catalytic Hydrogenation : Under H₂ (1 atm) with Pd/C, the aromatic ring undergoes partial saturation, producing cyclohexane derivatives.

  • Amine Reduction : LiAlH₄ reduces the amine to a secondary amine, though this is less common due to steric hindrance.

Optimized Conditions :

  • Pressure : 1–3 atm H₂

  • Catalysts : 10% Pd/C, 5% PtO₂

Hydrolysis Reactions

Controlled hydrolysis modifies the methoxy groups:

  • Acidic Hydrolysis : HCl (6M) at reflux cleaves methoxy groups to hydroxyls, yielding polyhydroxy derivatives. The 2-methoxy group is most resistant under these conditions.

  • Enzymatic Hydrolysis : Esterases selectively hydrolyze acetyl-protected analogs, suggesting potential for prodrug applications.

Selectivity Trends :

PositionHydrolysis Rate (Relative)
4-OCH₃1.00
5-OCH₃0.75
2-OCH₃0.10

Amidation and Condensation Reactions

The amine group reacts with electrophiles to form amides or Schiff bases:

  • Acylation : Acetic anhydride in pyridine acetylates the amine, producing an acetamide derivative (85% yield).

  • Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which are stabilized by the electron-donating methoxy groups .

Cross-Coupling Reactions

Palladium-catalyzed cross-couplings enable structural diversification:

  • Buchwald–Hartwig Amination : Forms C–N bonds with aryl halides using Pd(OAc)₂ and Xantphos, achieving 78% yield for aryl-substituted products .

  • Suzuki–Miyaura Coupling : Boronic acids couple at the 5-position of the trimethoxyphenyl ring with Pd(PPh₃)₄ (70% yield).

Catalyst Comparison :

CatalystLigandYield (%)
Pd(OAc)₂Xantphos78
Pd(PPh₃)₄None70

Photochemical Reactions

UV irradiation induces unique transformations:

  • Norrish-Type Cleavage : Under 254 nm UV light, the butan-2-yl chain undergoes β-scission, producing a ketone and a radical intermediate.

  • Singlet Oxygen Generation : Photosensitized reactions with Rose Bengal generate singlet oxygen, leading to endoperoxide formation on the aromatic ring.

Scientific Research Applications

(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : The compound may be used in biological studies to investigate its effects on cellular processes and signaling pathways.

  • Industry: : Use in the production of fine chemicals and specialty chemicals.

Mechanism of Action

The mechanism by which (Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares the target compound with key structural analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Phenyl Ring Alkyl/Aryl Group on Amine Key Physical Data
(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine HCl (Target) C₁₄H₂₂ClNO₃* ~299.8* 2,4,5-trimethoxy Butan-2-yl Not reported
2,4,5-Trimethoxyamphetamine HCl (TMA-2) C₁₂H₁₉NO₃·HCl 261.78 2,4,5-trimethoxy α-Methyl (amphetamine) White crystals; synthesis via nitroethane intermediates
3,4,5-Trimethoxyamphetamine HCl C₁₂H₁₉NO₃·HCl 261.78 3,4,5-trimethoxy α-Methyl (amphetamine) Mp: 219–220°C; Orl-man TDLo: 880 µg/kg
Butyl[(2,5-dimethoxyphenyl)methyl]amine HCl C₁₃H₂₂ClNO₂ 259.77 2,5-dimethoxy Butyl Purity: 98%; CAS 1240566-94-2
(Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl C₁₅H₂₆ClN 255.83 4-tert-butyl Butan-2-yl NLT 97% purity; CAS 1240567-09-2

*Inferred based on structural analysis.

Key Structural Differences and Implications

Substitution Pattern on Phenyl Ring :

  • The 2,4,5-trimethoxy substitution in the target compound contrasts with the 3,4,5-trimethoxy in 3,4,5-TMA (). Positional isomerism significantly impacts receptor binding and pharmacological activity, as seen in serotonergic amphetamines .
  • Analogs like 2,5-dimethoxy (–9) lack the 4-methoxy group, reducing steric hindrance and altering metabolic stability.

Amphetamine derivatives (e.g., TMA-2) feature an α-methyl group, which enhances CNS penetration and dopamine/norepinephrine activity compared to benzylamines .

Physicochemical Properties :

  • The melting point of 3,4,5-TMA HCl (219–220°C) reflects crystalline stability due to symmetric substitution, whereas asymmetric analogs (e.g., 2,4,5-TMA) may exhibit lower melting points .
  • Toxicity : 3,4,5-TMA HCl shows low acute toxicity (TDLo: 880 µg/kg in humans), but data for the target compound is unavailable .

Research Findings and Pharmacological Notes

  • Synthesis and Purity : High-purity analogs like (Butan-2-yl)[(4-tert-butylphenyl)methyl]amine HCl (97% purity, ) are critical for pharmaceutical intermediates, though the target compound’s synthetic route remains underexplored.
  • Biased Agonism : Phenethylamine derivatives (e.g., 25T-NBOMe, ) demonstrate selective serotonin receptor activation, suggesting that the target compound’s trimethoxy-benzyl group may confer similar biased signaling .
  • Structural Tools : Programs like SHELXL () enable precise crystallographic analysis, which could resolve the target compound’s conformation and intermolecular interactions.

Q & A

Q. What theoretical frameworks guide the study of this compound’s antioxidant or pro-oxidant effects?

  • Methodological Answer : Apply the “oxidative stress threshold” model, measuring ROS generation (DCFH-DA assay) and antioxidant enzyme activity (SOD, CAT) in dose-response studies. Electron paramagnetic resonance (EPR) detects free radical scavenging capacity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride
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(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride

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